A-77636, chemically known as (−)-(1R,3S)-3-adamantyl-1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride, is a selective dopamine D1 receptor agonist. This compound has gained attention in pharmacological research due to its potential therapeutic applications in conditions related to dopaminergic dysfunction. A-77636 was developed as part of a series of compounds aimed at enhancing the understanding of dopamine receptor biology and pharmacology.
A-77636 was synthesized as part of a medicinal chemistry effort to identify selective dopamine D1 receptor agonists. Its discovery involved traditional structure-activity relationship studies that aimed to optimize binding affinity and selectivity for the D1 receptor subtype . The compound is commercially available from various suppliers, including MedChemExpress and Sigma-Aldrich .
A-77636 is classified as a dopamine D1 receptor agonist. It belongs to the category of small organic molecules that interact specifically with dopamine receptors, which are critical in mediating various neurological functions and behaviors.
The synthesis of A-77636 involved several key steps that focused on modifying existing chemical scaffolds to enhance D1 receptor affinity. The synthetic route typically begins with the preparation of a precursor compound that undergoes multiple reactions, including amination and cyclization, to achieve the final structure.
Technical Details:
A-77636 primarily acts as an agonist at the dopamine D1 receptor, leading to various downstream effects in cellular signaling pathways. It has been shown to stimulate adenylate cyclase activity, resulting in increased cyclic adenosine monophosphate levels within cells.
Technical Details:
The mechanism by which A-77636 exerts its effects involves binding to the D1 dopamine receptors located in the central nervous system. Upon binding, it activates intracellular signaling pathways that lead to increased levels of cyclic adenosine monophosphate, which plays a crucial role in neurotransmitter release and neuronal excitability.
Research indicates that A-77636 has a high affinity for D1 receptors (pEC50 = 8.13; EC50 = 1.1 nM), demonstrating its potency as an agonist . This selectivity is significant for minimizing off-target effects associated with non-selective dopamine receptor activation.
A-77636 is primarily utilized in research related to neuropharmacology and psychopharmacology. Its applications include:
Dopamine D1 receptors (D1R), part of the Gαs/olf-coupled GPCR family, regulate critical neurological functions including motor control, cognition, and reward processing. Selective D1R agonists represent promising therapeutic tools for Parkinson's disease (PD), where dopaminergic neuron degeneration in the substantia nigra causes severe motor deficits. Unlike D2 receptor agonists, which dominate clinical PD management, D1 agonists directly modulate the direct striatal output pathway, potentially offering superior motor benefits. Their ability to enhance cortical and hippocampal acetylcholine release further suggests utility in addressing cognitive deficits in neurodegenerative disorders [5] [6]. However, historical challenges in developing clinically viable D1 agonists include catechol-containing structures with poor oral bioavailability, rapid metabolism, and dose-limiting side effects like hypotension. Despite these hurdles, D1 agonists remain pharmacologically significant for their potential to address both motor and non-motor symptoms of PD.
The evolution of D1 agonists began with SKF-38393 (discovered in 1978), a partial agonist with limited efficacy due to its inability to fully activate adenylyl cyclase. This was followed by the development of full agonists like dihydrexidine (1989) and A-68930 (1991), which demonstrated improved receptor activation but retained catechol-like pharmacokinetic limitations. Structural biology breakthroughs, particularly cryo-EM analyses of D1R-Gs complexes, have revealed intricate mechanisms of ligand recognition and biased signaling. These studies demonstrated how agonists like fenoldopam occupy both orthosteric and extended binding pockets, influencing G protein coupling efficiency and β-arrestin recruitment [3] [8]. This structural knowledge informed subsequent generations of ligands, aiming to overcome the limitations of early catechol-based compounds through optimized receptor engagement and functional selectivity.
Discovered by Abbott Laboratories in 1992, A-77636 ((1R,3S)-3-(1'-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride) emerged from systematic medicinal chemistry efforts to enhance D1 selectivity and metabolic stability. Researchers utilized conformational analysis of SKF-38393 to design molecules targeting an accessory binding pocket identified through computational modeling. By incorporating a rigid adamantyl moiety, A-77636 achieved:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7